Syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate

Synthetic efficiency Process chemistry Fragrance intermediate

Syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate (CAS 72903-06-1, EINECS 276-976-9) is a C11H18O2 bicyclic formate ester belonging to the 1,5-dimethylbicyclo[3.2.1]octane structural class. First disclosed in US Patent 4,218,348 as part of a novel series of 8-substituted esters of 1,5-dimethylbicyclo[3.2.1]octan-8-ol, this compound is characterized by a syn-configuration formate group at the 8-position of the bicyclo[3.2.1]octane scaffold.

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
CAS No. 72903-06-1
Cat. No. B12676242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate
CAS72903-06-1
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC12CCCC(C1OC=O)(CC2)C
InChIInChI=1S/C11H18O2/c1-10-4-3-5-11(2,7-6-10)9(10)13-8-12/h8-9H,3-7H2,1-2H3
InChIKeyWDZYJGQARPJWOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Syn-1,5-Dimethylbicyclo(3.2.1)oct-8-yl Formate (CAS 72903-06-1): Procurement-Relevant Profile of a Bicyclic Formate Ester for Fragrance and Synthesis


Syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate (CAS 72903-06-1, EINECS 276-976-9) is a C11H18O2 bicyclic formate ester belonging to the 1,5-dimethylbicyclo[3.2.1]octane structural class. First disclosed in US Patent 4,218,348 as part of a novel series of 8-substituted esters of 1,5-dimethylbicyclo[3.2.1]octan-8-ol, this compound is characterized by a syn-configuration formate group at the 8-position of the bicyclo[3.2.1]octane scaffold [1]. The parent alcohol was originally prepared via perchloric acid-mediated cyclization of 1,5-dimethyl-1,5-cyclooctadiene as described by Whitesell et al. (1976) [2]. The syn-isomer constitutes approximately 92% w/w of the directly synthesized product, with the anti-isomer comprising the remaining 8% [1]. The compound possesses a fresh, minty odor with a slight woody note, making it of interest for fragrance applications [1]. Its molecular weight is 182.26 g/mol, and it exhibits a boiling point of 69°C at 133 Pa [1].

Why Generic Substitution Fails for Syn-1,5-Dimethylbicyclo(3.2.1)oct-8-yl Formate in Fragrance and Intermediate Procurement


Direct replacement of syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate with seemingly analogous 1,5-dimethylbicyclo[3.2.1]octan-8-ol esters is unsupported by the primary evidence. Even among esters sharing the identical bicyclic scaffold, the formate demonstrates quantitatively distinct synthetic accessibility (97% vs. 53.3% direct yield for the acetate from the common diene precursor), stereochemical composition (syn:anti ratio of 92:8 vs. 85:15 for the directly synthesized acetate), olfactory character (minty-woody vs. flowery-woody), and volatility profile (boiling point of 69°C at 133 Pa vs. 74°C at 80 Pa for the acetate) [1]. The formate also serves as the demonstrated preferred intermediate for transesterification to higher esters of the series, a role not filled by the acetate or propionate [1]. In biotransformation contexts, the syn-configuration N-phenylcarbamate derivative exhibits regioselectivity patterns distinct from its anti-isomer counterpart when exposed to Beauveria bassiana, demonstrating that stereochemistry at the 8-position governs biological recognition [2]. These multi-dimensional differences preclude generic in-class interchange without altered fragrance performance, compromised synthetic efficiency, or divergent biological outcome.

Quantitative Differentiation Evidence: Syn-1,5-Dimethylbicyclo(3.2.1)oct-8-yl Formate vs. Closest Structural and Functional Analogs


Direct Synthesis Yield from 1,5-Dimethyl-1,5-Cyclooctadiene: Formate vs. Acetate

When prepared directly from the common precursor 1,5-dimethyl-1,5-cyclooctadiene (as an 80:20 mixture with the 1,6-isomer), syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate is obtained in 97% isolated yield (392 g from 430 mL diene) at 60°C using neat formic acid without additional catalyst. In contrast, the corresponding acetate, when synthesized via the analogous direct route using acetic acid and AMBERLYST 15 catalyst at reflux, is obtained in only 53.3% yield [1]. The formate route thus provides a nearly 1.8-fold yield advantage over the acetate, with simpler reaction conditions (no catalyst required) and a product purity exceeding 99% by gas chromatography [1]. The formate additionally tolerates formic acid containing up to 10% water without substantial yield penalty (94.8% yield with 10% water), demonstrating greater process robustness [1].

Synthetic efficiency Process chemistry Fragrance intermediate

Syn/Anti Stereoselectivity: Formate vs. Acetate Direct Synthesis

The syn/anti isomeric ratio of the directly synthesized product is a critical quality parameter for fragrance applications, as the two epimers at C-8 can exhibit divergent olfactory properties. Direct synthesis of the formate from 1,5-dimethyl-1,5-cyclooctadiene yields a syn:anti ratio of 92:8 by weight, whereas the acetate synthesized via the analogous direct route yields a syn:anti ratio of only 85:15 [1]. The formate thus provides a 7 percentage-point higher syn-selectivity, corresponding to a syn enrichment factor improvement from 5.7:1 to 11.5:1 [1]. This higher stereochemical fidelity is maintained when the formate is subsequently hydrolyzed to the parent alcohol (92:8 ratio preserved) and re-esterified via transesterification [1].

Stereoselectivity Isomer ratio Product consistency

Olfactory Character Differentiation: Minty-Woody Formate vs. Flowery-Woody Acetate and Heavier Esters

Within the 1,5-dimethylbicyclo[3.2.1]octan-8-ol ester series, the formate occupies a distinct olfactory space. The formate is characterized by a fresh, minty odor with a slight woody note, while the acetate delivers a fresh, flowery odor with a woody note. The propionate provides a fresh, flowery odor with a strong woody note; the butyrate is fresh, flowery, and woody; the valerate is fresh, minty with woody notes; and the pivalate is fresh, minty with a woody note [1]. The formate is explicitly incorporated at 10% w/w loading in an exemplified bath foam perfume composition, demonstrating formulation compatibility at high inclusion levels [1]. The minty-woody character positions the formate for application in fragrance compositions requiring a fresh, cool top-note without the flowery tonality characteristic of the acetate and propionate [1].

Fragrance note Odor profile Perfume formulation

Volatility Ranking: Formate as the Most Volatile 1,5-Dimethylbicyclo[3.2.1]octan-8-yl Ester

The formate exhibits the lowest boiling point among the homologous series of 1,5-dimethylbicyclo[3.2.1]octan-8-yl esters. Under reduced pressure, the formate boils at 69°C at 133 Pa, while the acetate boils at 74°C at 80 Pa, the propionate at 86°C at 40 Pa, the butyrate at 92°C at 27 Pa, the isobutyrate at 88°C at 27 Pa, the pivalate at 90°C at 27 Pa (also melting at 61°C), and the valerate at 99°C at 27 Pa [1]. Considering molecular weight as a surrogate for volatility (formate MW = 182.26 vs. acetate MW = 196.29 vs. propionate MW = 210.31), the formate's lower molecular mass and lower boiling point under comparable vacuum conditions indicate the highest volatility in the series [1]. The formate can be distilled to >99% purity with a boiling point of 69°C at 133 Pa, facilitating straightforward purification [1].

Boiling point Volatility Distillation Physical property

Biotransformation Regioselectivity: Syn-N-Phenylcarbamate vs. Anti-N-Phenylcarbamate Hydroxylation by Beauveria bassiana

The syn- and anti-epimers of the 1,5-dimethylbicyclo[3.2.1]oct-8-yl framework exhibit measurably different biotransformation outcomes when derivatized as N-phenylcarbamates and exposed to the hydroxylating fungus Beauveria bassiana. Pietz et al. (1997) demonstrated that syn-1,5-dimethylbicyclo[3.2.1]oct-8-yl-N-phenylcarbamate (11) and its anti-isomer (13) undergo hydroxylation with distinct regio- and stereochemical preferences [1]. The observed hydroxylation positions are governed by a distance model wherein the oxygen directly attached to the carbocycle and the hydrogens potentially substituted are separated by approximately 5.5 Å, with the hydrocarbon moiety structure—specifically the syn vs. anti configuration at C-8—determining the regio- and stereochemical outcome [1]. The X-ray crystal structure of the syn-N-phenylcarbamate (Pietz et al., 1996) confirmed that the N-phenylcarbamate residue occupies an axial position relative to the cyclohexane chair, providing a structural basis for the differential substrate recognition [2].

Biotransformation Regioselectivity Hydroxylation Cytochrome P450 Syn-anti differentiation

Evidence-Backed Application Scenarios for Syn-1,5-Dimethylbicyclo(3.2.1)oct-8-yl Formate (CAS 72903-06-1)


Fragrance Formulation Requiring a Fresh Minty-Woody Top-Note Without Floral Undertones

Perfumers and fragrance compounders seeking a fresh, minty top-note with a woody background—without the flowery character contributed by the acetate, propionate, or butyrate esters—should select the formate. As established in US Patent 4,218,348, the formate provides a 'fresh, minty odor with a slight woody note,' whereas all higher homologues (acetate through butyrate) introduce 'flowery' descriptors [1]. The formate has been successfully demonstrated at 10% w/w loading in a complete bath foam perfume composition, confirming its functional compatibility in end-use consumer product formulations [1]. This scenario is directly supported by the organoleptic evidence in Section 3, Evidence Item 3.

Cost-Efficient Large-Scale Synthesis of 1,5-Dimethylbicyclo[3.2.1]octan-8-ol and Its Higher Esters via the Formate Route

Process chemists and procurement managers seeking the most atom-economical and operationally simple route to 1,5-dimethylbicyclo[3.2.1]octan-8-ol or its higher esters should prioritize the formate intermediate. Direct synthesis of the formate from 1,5-dimethyl-1,5-cyclooctadiene proceeds in 97% yield at 60°C without catalyst, compared to only 53.3% yield for the acetate under analogous direct conditions [1]. The formate can be quantitatively hydrolyzed to the parent alcohol (m.p. 43°C) with preserved 92:8 syn:anti stereochemistry, or transesterified directly to higher esters including the acetate, propionate, butyrate, isobutyrate, pivalate, valerate, and anthranilate [1]. This scenario is directly supported by the synthetic efficiency evidence in Section 3, Evidence Items 1 and 4.

Biocatalysis and Structure-Activity Studies Using the Syn-Configured Bicyclo[3.2.1]octane Scaffold

Researchers investigating cytochrome P450-mediated hydroxylation or developing bioactive molecules based on the 1,5-dimethylbicyclo[3.2.1]octane scaffold should specify the syn-epimer (CAS 72903-06-1). The syn-configuration has been crystallographically characterized in its N-phenylcarbamate derivative (Pietz et al., 1996), confirming the axial orientation of the 8-substituent relative to the cyclohexane chair [3]. In head-to-head biotransformation experiments with Beauveria bassiana, the syn- and anti-N-phenylcarbamate epimers yielded distinct hydroxylation product distributions, demonstrating that the syn stereochemistry directly governs enzymatic recognition and regioselectivity [2]. Procurement of the syn-epimer (rather than the anti-epimer, CAS 74457-05-9) is essential to ensure reproducibility in studies building on the published biotransformation and structural data. This scenario is directly supported by Section 3, Evidence Item 5.

High-Purity Fragrance Intermediate Procurement with Defined Isomeric Specification

Quality assurance and regulatory compliance teams requiring a fragrance ingredient with well-characterized isomeric purity should select the syn-formate. The directly synthesized product achieves >99% purity by gas chromatography with a defined 92:8 syn:anti ratio, providing a reproducible quality profile superior to the acetate (85:15 syn:anti via direct route) [1]. The formate's lower boiling point (69°C at 133 Pa) relative to the acetate (74°C at 80 Pa) and heavier esters facilitates straightforward fractional distillation to specification [1]. The compound is registered under EINECS 276-976-9, confirming its status in the European inventory of existing commercial chemical substances. This scenario is supported by evidence from Section 3, Evidence Items 2 and 4.

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